13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
CAS No.:
Cat. No.: VC13678286
Molecular Formula: C52H48P2
Molecular Weight: 734.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C52H48P2 |
|---|---|
| Molecular Weight | 734.9 g/mol |
| IUPAC Name | 13-tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
| Standard InChI | InChI=1S/C52H48P2/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46/h7-30,49-50H,31-32H2,1-6H3 |
| Standard InChI Key | YXMFQIWDFKIXGQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 |
| Canonical SMILES | CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 |
Introduction
Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name delineates its intricate polycyclic framework, featuring two fused phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decane systems connected via a tert-butyl-substituted phosphorus atom. The molecular formula is C52H48P2, with a computed molecular weight of 734.9 g/mol . The stereochemical descriptor (S) indicates the presence of a chiral center, critical for its asymmetric reactivity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C52H48P2 | |
| Molecular Weight | 734.9 g/mol | |
| XLogP3-AA | 12.1 | |
| Rotatable Bond Count | 3 | |
| Hydrogen Bond Donor Count | 0 |
Computational and Physicochemical Properties
Lipophilicity and Solubility
The high XLogP3-AA value of 12.1 predicts extreme hydrophobicity, limiting aqueous solubility but favoring organic-phase applications . The absence of hydrogen bond donors (HBD = 0) further reduces polarity, aligning with its potential use in non-polar solvents.
Stability and Reactivity
The rigid polycyclic structure confers thermal stability, while the tert-butyl groups provide steric protection to the phosphorus centers, mitigating oxidative degradation. The rotatable bond count of 3 indicates limited conformational flexibility, favoring enantioselective interactions .
Future Research Directions
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Catalytic Efficiency Studies: Benchmarking against established ligands like BINAP.
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Derivatization: Introducing functional groups to modulate electronic properties.
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Toxicity Profiling: Establishing safety guidelines for industrial use.
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